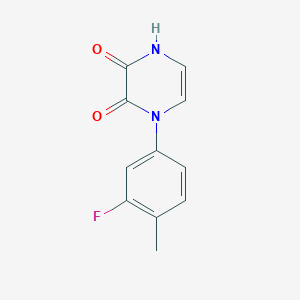![molecular formula C17H11F3N2O2S B2648490 1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione CAS No. 865546-33-4](/img/structure/B2648490.png)
1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of 3-(Trifluoromethyl)phenylthiourea . Thiourea derivatives have been known to exhibit high biological activity .
Chemical Reactions Analysis
Again, specific chemical reactions involving “1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione” are not available. But, there are studies on the reactions of similar compounds .
Scientific Research Applications
Tautomery and Acid-Base Properties
The study of azoderivatives related to 1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione reveals insights into their structural, tautomeric, and acid-base properties. These compounds exhibit a mixture of tautomeric forms in solution, with solvent polarity influencing the balance towards the enol-azo form. Thermodynamic parameters indicate the proton dissociation process is unspontaneous, endothermic, and entropically unfavorable, providing fundamental knowledge for chemical synthesis and applications in materials science (Mahmudov et al., 2011).
Reaction with Tosyl Azide
Reactions involving tosyl azide and phenylsulfanyl derivatives of 1,3-diazinane-dione have shown unexpected reactivity, leading to novel compound formations. This includes the production of ring-expanded hydroxybenzopyrans and diazo derivatives, offering valuable pathways for synthesizing new organic molecules with potential application in pharmaceuticals and agrochemicals (Benati et al., 1995).
Anticoagulant Activity
The synthesis and investigation of indane-1,3-dione derivatives related to the chemical have highlighted their potential as anticoagulant agents. This research suggests applications in developing new therapeutic agents for conditions requiring anticoagulation (Mitka et al., 2009).
Ene Reaction and Diastereoselectivity
Studies on the ene reaction of nitrosoarene, triazolinedione, and singlet oxygen with derivatives of 1,3-diazinane-dione have shown excellent diastereoselectivity, offering efficient synthetic routes to enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives. This research provides valuable methodologies for organic synthesis, especially in stereoselective reactions (Adam et al., 2002).
Synthesis of Triazine Derivatives
The condensation of phenylglyoxal with thiosemicarbazide, leading to the synthesis of phenyl-(5,6-diphenyl-)-1,2,4-triazine-3-thions, showcases the compound's role in creating new triazine derivatives. This research opens avenues for developing novel compounds with potential applications in various fields, including medicinal chemistry and material science (Rybakova & Kim, 2021).
Properties
IUPAC Name |
1-phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c18-17(19,20)11-5-4-8-13(9-11)22-15(24)10-14(23)21(16(22)25)12-6-2-1-3-7-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMAVSVZXWVADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2648407.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone](/img/structure/B2648408.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)
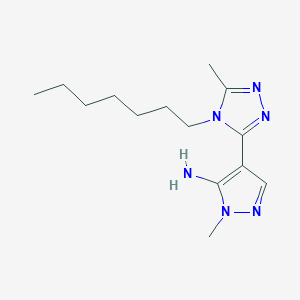
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2648411.png)
![1-(4-methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2648414.png)
![N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2648417.png)

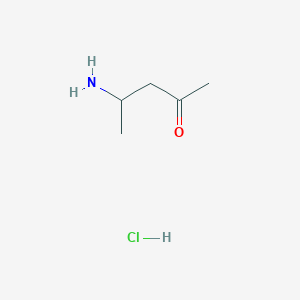
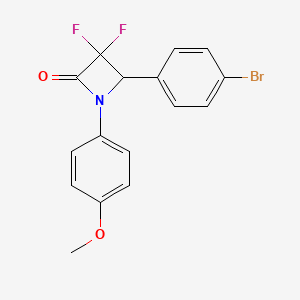
![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)
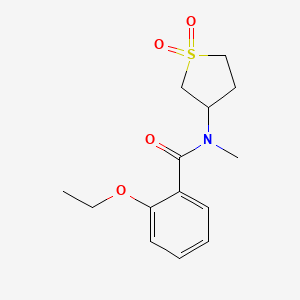
![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)
